molecular formula C21H21ClFNOS B6072924 N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide

N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide

Número de catálogo B6072924
Peso molecular: 389.9 g/mol
Clave InChI: YRZWLPHDFSDRIU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide, also known as TAK-875, is a novel and selective agonist of the G protein-coupled receptor 40 (GPR40). GPR40 is a receptor found on pancreatic beta cells and is involved in glucose-stimulated insulin secretion. TAK-875 has been investigated as a potential treatment for type 2 diabetes mellitus.

Mecanismo De Acción

N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide is a selective agonist of GPR40, a receptor found on pancreatic beta cells. Activation of GPR40 by N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide leads to an increase in intracellular calcium levels, which in turn stimulates insulin secretion from the beta cells. N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has been shown to be more selective for GPR40 than existing treatments for type 2 diabetes mellitus, which target multiple receptors.
Biochemical and Physiological Effects:
In addition to its effects on insulin secretion, N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has been shown to have other biochemical and physiological effects. In preclinical studies, N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide was found to improve glucose tolerance and reduce body weight in rodent models of type 2 diabetes mellitus. N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has also been shown to have anti-inflammatory effects in vitro and in vivo.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has several advantages for use in lab experiments. It is a selective agonist of GPR40, which allows for the study of the specific effects of GPR40 activation. N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has also been shown to have a lower risk of hypoglycemia compared to existing treatments for type 2 diabetes mellitus, which allows for the study of the effects of glycemic control without the confounding effects of hypoglycemia. However, N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has some limitations for use in lab experiments, including its relatively short half-life and the need for specialized equipment for its synthesis.

Direcciones Futuras

There are several future directions for research on N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide. One direction is to investigate the long-term safety and efficacy of N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide in patients with type 2 diabetes mellitus. Another direction is to investigate the effects of N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide on other metabolic pathways, such as lipid metabolism. Additionally, N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide could be investigated as a potential treatment for other metabolic disorders, such as obesity and metabolic syndrome. Finally, the development of more selective and potent agonists of GPR40 could lead to the development of more effective treatments for type 2 diabetes mellitus and other metabolic disorders.

Métodos De Síntesis

The synthesis of N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has been described in several scientific publications. The method involves the reaction of 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid with 4-tert-butylphenylacetic acid in the presence of thionyl chloride and triethylamine. The resulting acid chloride is then reacted with N-(2-aminoethyl)-2-fluoro-4-methylbenzamide to yield N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide.

Aplicaciones Científicas De Investigación

N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has been extensively studied in preclinical and clinical trials as a potential treatment for type 2 diabetes mellitus. In preclinical studies, N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide was found to improve glucose-stimulated insulin secretion in vitro and in vivo. In clinical trials, N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide was found to improve glycemic control in patients with type 2 diabetes mellitus, with a lower risk of hypoglycemia compared to existing treatments.

Propiedades

IUPAC Name

N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFNOS/c1-12(13-8-10-14(11-9-13)21(2,3)4)24-20(25)19-18(22)17-15(23)6-5-7-16(17)26-19/h5-12H,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZWLPHDFSDRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.